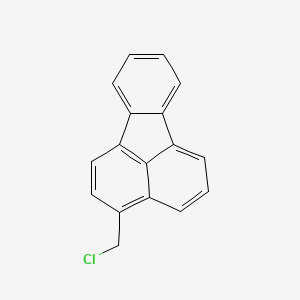
3-Chloromethylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloromethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H11Cl. It is a derivative of fluoranthene, where a chlorine atom is substituted at the 3-position of the methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethylfluoranthene typically involves the chloromethylation of fluoranthene. One common method is the reaction of fluoranthene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloromethylfluoranthene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of 3-aminomethylfluoranthene or 3-thiomethylfluoranthene.
Oxidation: Formation of 3-carboxyfluoranthene or 3-formylfluoranthene.
Reduction: Formation of fluoranthene.
Aplicaciones Científicas De Investigación
3-Chloromethylfluoranthene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloromethylfluoranthene involves its interaction with cellular components, leading to various biochemical effects. The compound can form reactive intermediates through metabolic activation, which can bind to DNA and proteins, causing cellular damage. The primary molecular targets include cytochrome P450 enzymes, which catalyze the oxidation of this compound to reactive metabolites. These metabolites can induce oxidative stress and trigger signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: A parent compound of 3-Chloromethylfluoranthene, lacking the chlorine substitution.
3-Methylfluoranthene: Similar structure but with a methyl group instead of a chloromethyl group.
3-Bromomethylfluoranthene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its analogs. The chlorine substitution enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of chlorine can influence the compound’s biological activity and environmental behavior, making it a valuable compound for various applications .
Propiedades
Número CAS |
957-52-8 |
|---|---|
Fórmula molecular |
C17H11Cl |
Peso molecular |
250.7 g/mol |
Nombre IUPAC |
3-(chloromethyl)fluoranthene |
InChI |
InChI=1S/C17H11Cl/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
Clave InChI |
HNQCQEGJQSCZMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















